3-decanone chemical and physical properties
3-decanone chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Decanone
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-decanone, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental methodologies for property determination, and presents a visual workflow for its synthesis and purification.
General and Chemical Identifiers
3-Decanone, also known as ethyl heptyl ketone, is an aliphatic ketone.[1][2] It is characterized by a ten-carbon chain with a carbonyl group located at the third carbon position.[3] This structure imparts specific chemical and physical characteristics to the molecule. 3-Decanone is found naturally in various sources, including fruits like bananas and in dairy products, contributing to their aroma.[3][4][5] It is utilized as a flavoring agent and fragrance ingredient.[1][6]
| Identifier | Value |
| IUPAC Name | decan-3-one[1][2][3] |
| Synonyms | Ethyl heptyl ketone, Ethyl n-heptyl ketone[1][2][6] |
| CAS Number | 928-80-3[1][2][7] |
| Molecular Formula | C10H20O[1][2][7][8] |
| Molecular Weight | 156.27 g/mol [8][9] |
| SMILES | CCCCCCCC(=O)CC[1][3] |
| InChI Key | XJLDYKIEURAVBW-UHFFFAOYSA-N[1][2] |
Physical Properties
3-Decanone is a colorless to light yellow liquid at room temperature with a characteristic odor often described as fruity, citrus-orange, and floral with fatty notes.[1][5][7]
| Property | Value |
| Appearance | Colorless to light yellow liquid[1][5][7] |
| Melting Point | -4 to 2.5 °C[1][6][9][10][11] |
| Boiling Point | 204-205 °C at 760 mmHg[6][9][10] |
| Density | 0.825 g/mL at 25 °C[5][9][11] |
| Refractive Index | 1.4240 at 20 °C[5][9][10] |
| Vapor Pressure | 0.207 - 0.449 mmHg at 25 °C[6][9] |
| Flash Point | 62 °C (143.6 °F) - closed cup |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and fats[1][3][5][6][7] |
Chemical Properties and Reactivity
As a ketone, 3-decanone undergoes reactions typical of the carbonyl functional group.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[3] Reactions with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce 3-decanone to the corresponding secondary alcohol, 3-decanol.[3]
-
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids.[3]
-
Alpha-Hydrogen Chemistry: The α-methylene hydrogens adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as the aldol condensation.[12]
-
Autoxidation: The α-methylene hydrogens are also reactive towards free radicals, allowing 3-decanone to potentially initiate autoxidation processes.[3]
Synthesis Methods
Several synthetic routes can produce 3-decanone:
-
Oxidation of Alcohols: Oxidation of the secondary alcohol 3-decanol will yield 3-decanone.
-
Wacker-Oxidation of Alkenes: A common industrial method involves the Palladium(II)-catalyzed oxidation of a terminal alkene, such as 1-decene, in the presence of an acid.[5]
-
Grignard Reaction: The reaction of an appropriate Grignard reagent (e.g., heptylmagnesium bromide) with an acyl halide or ester (e.g., propanoyl chloride) can form 3-decanone.[3]
-
Decarboxylation: The decarboxylation of certain fatty acids can also be a route to produce ketones like 3-decanone.[3]
Experimental Protocols
The determination of the physicochemical properties of 3-decanone involves standard laboratory techniques.
-
Boiling Point Determination: The boiling point is typically determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and the liquid actively boils is recorded as the boiling point.
-
Melting Point Determination: A melting point apparatus is used to determine the melting range. A small amount of the solidified sample is heated slowly, and the temperature range from which the first drop of liquid appears to the complete melting of the solid is recorded.
-
Density Measurement: Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 25 °C.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Used to identify functional groups. 3-Decanone will show a characteristic strong absorption peak for the C=O (carbonyl) stretch, typically around 1715 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the detailed molecular structure by showing the different chemical environments of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[2][7][13]
-
-
Purity Assessment: Gas Chromatography (GC) is a common method to assess the purity of volatile compounds like 3-decanone. A pure sample will show a single major peak in the chromatogram.
Visualization of Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 3-decanone via the Wacker-Oxidation of 1-decene, followed by purification.
Caption: Logical workflow for the synthesis and purification of 3-decanone.
References
- 1. 3-Decanone | C10H20O | CID 13576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Decanone [webbook.nist.gov]
- 3. Buy 3-Decanone | 928-80-3 [smolecule.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-Decanon – Wikipedia [de.wikipedia.org]
- 6. 3-decanone, 928-80-3 [thegoodscentscompany.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. 3-Decanone [chembk.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 3-decanone [stenutz.eu]
- 12. jackwestin.com [jackwestin.com]
- 13. 3-Decanone [webbook.nist.gov]
